
4-benzyl-N-(2-chlorobenzyl)-5-oxomorpholine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-N-(2-chlorobenzyl)-5-oxomorpholine-3-carboxamide, also known as BOC-ONB-COCHO, is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications have been extensively studied. In
Aplicaciones Científicas De Investigación
Synthesis and Evaluation as Antipsychotic Agents
Research has focused on the synthesis and evaluation of heterocyclic carboxamides, including compounds structurally similar to 4-benzyl-N-(2-chlorobenzyl)-5-oxomorpholine-3-carboxamide, as potential antipsychotic agents. These compounds were evaluated for their binding affinity to dopamine and serotonin receptors and demonstrated significant in vivo activity indicative of antipsychotic potential. Furthermore, their reduced activity in models predictive of extrapyramidal side effects suggests their suitability as backup compounds to existing antipsychotic medications (Norman et al., 1996).
Antibacterial Activity
Another area of application involves the synthesis of novel derivatives for antibacterial evaluation. For instance, a series of compounds was synthesized and tested against Mycobacterium tuberculosis, showing promising activity with minimal cytotoxicity against human cell lines. This research suggests potential applications in the development of new anti-tubercular therapies (Nimbalkar et al., 2018).
Applications in Polymer Science
Carboxamide-containing compounds also find applications in polymer science. For example, carboxylate-containing polyamides have been synthesized and evaluated for their potential in biomineralization processes, indicating their relevance in materials science and engineering (Ueyama et al., 1998).
Anticancer Potential
Research into N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives has shown that these compounds exhibit cytotoxic effects on breast cancer cell lines, with some derivatives demonstrating higher activity than clinically used drugs. This suggests their potential use as anticancer agents, highlighting the versatility of carboxamide compounds in medicinal chemistry (Butler et al., 2013).
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamide derivatives have been utilized as versatile building blocks in supramolecular chemistry, enabling the formation of nanometer-sized rod-like structures stabilized by hydrogen bonding. This illustrates their potential in nanotechnology and polymer processing, among other applications (Cantekin et al., 2012).
Propiedades
IUPAC Name |
4-benzyl-N-[(2-chlorophenyl)methyl]-5-oxomorpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-16-9-5-4-8-15(16)10-21-19(24)17-12-25-13-18(23)22(17)11-14-6-2-1-3-7-14/h1-9,17H,10-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFYZASMSMTPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

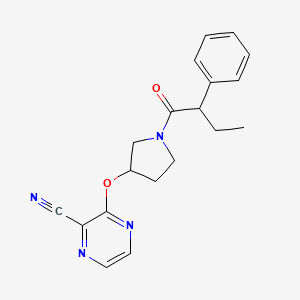
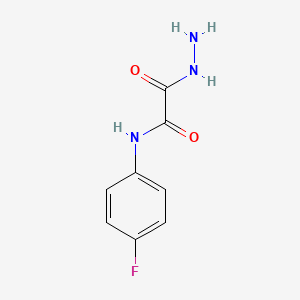
![1-(Benzo[d]thiazol-2-yl)ethyl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2557629.png)



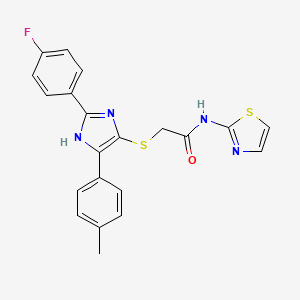
![(5-fluoropyridin-3-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2557636.png)
![Imidazo[1,5-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B2557641.png)
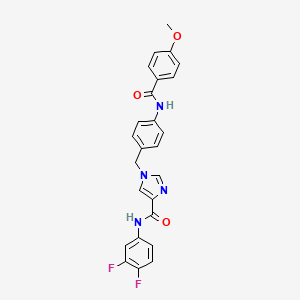
![Ethyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2557645.png)
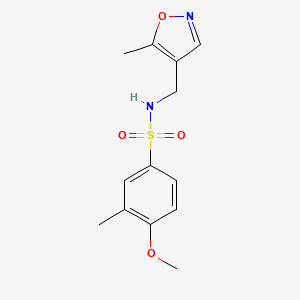
![8-(9H-Fluoren-9-ylmethoxycarbonyl)-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid](/img/structure/B2557647.png)
![N-cycloheptyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2557650.png)